molecular formula C6H7BClNO2 B151881 2-Chloro-3-methylpyridine-5-boronic acid CAS No. 1003043-40-0

2-Chloro-3-methylpyridine-5-boronic acid

Cat. No. B151881
M. Wt: 171.39 g/mol
InChI Key: WWOOKOBRTKSRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-methylpyridine-5-boronic acid is a halogenated boronic acid derivative of pyridine, a heterocyclic aromatic compound. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis methods offer insight into the chemical behavior and potential applications of such halopyridinylboronic acids. These compounds are often used in cross-coupling reactions to create diverse pyridine libraries, which are valuable in pharmaceutical research and material science .

Synthesis Analysis

The synthesis of halopyridinylboronic acids typically involves regioselective halogen-metal exchange or ortho-lithiation followed by quenching with a borate compound. For instance, the synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, a related compound, was achieved using a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction, starting from a chloropyridine and a boronic acid . Similarly, novel 2,4, or 5-halopyridin-3-yl-boronic acids and esters were synthesized using n-BuLi or lithium diisopropylamide for the halogen-metal exchange, indicating a general method that could potentially be applied to the synthesis of 2-Chloro-3-methylpyridine-5-boronic acid .

Molecular Structure Analysis

The molecular structure of halopyridinylboronic acids is characterized by the presence of a halogen atom and a boronic acid group attached to a pyridine ring. These functional groups are crucial for the reactivity of the compound, especially in cross-coupling reactions. The structure of the related compound 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine was confirmed using various spectroscopic techniques, including NMR, TLC-MS, HPLC, GC-MS, and elemental analysis . These techniques are essential for verifying the purity and structure of synthesized compounds.

Chemical Reactions Analysis

Halopyridinylboronic acids are reactive intermediates in various chemical reactions, particularly in Suzuki–Miyaura cross-coupling, which forms carbon-carbon bonds. The presence of the boronic acid group allows these compounds to couple with aryl halides under palladium catalysis, as demonstrated in the synthesis of bipyridine derivatives . The reactivity of these compounds can also be influenced by the presence of other substituents on the pyridine ring, as seen in the reactivity studies of 5-chloro-2,4-dihydroxypyridine with bromine and aqueous solutions of hydrobromic and hydrochloric acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of halopyridinylboronic acids are influenced by the substituents on the pyridine ring and the presence of the boronic acid group. These properties include solubility, boiling and melting points, stability, and reactivity. The boronic acid group typically increases the compound's reactivity towards nucleophiles and electrophiles. Although the specific properties of 2-Chloro-3-methylpyridine-5-boronic acid are not detailed in the provided papers, related compounds exhibit properties that make them suitable for use in organic synthesis and as intermediates in the production of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Synthesis of Complex Organic Molecules

The compound plays a crucial role in the synthesis of complex organic molecules. For instance, it has been utilized in the preparation of radio-labeled ligands for imaging studies, demonstrating its utility in creating compounds used in Positron Emission Tomography (PET) scans. A notable example is the synthesis of MK-1064, a radioligand for imaging the orexin-2 receptor, where 2-chloro-5-iodonicotinate and 5-(chloropyridin-3-yl)boronic acid were key intermediates in the synthetic pathway (Gao, Wang, & Zheng, 2016).

Application in Cross-Coupling Reactions

2-Chloro-3-methylpyridine-5-boronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions, a pivotal method in organic chemistry for forming carbon-carbon bonds. This reaction facilitates the synthesis of various biaryls, an essential structure in many pharmaceuticals and organic materials. The compound's utility in creating diazino-fused tricyclic systems and its involvement in Suzuki coupling of 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one highlights its importance in developing novel organic compounds with potential applications in medicine and materials science (Tapolcsányi et al., 2002).

Electrochemical Applications

Furthermore, the electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode, involving the oxidation of related pyridine derivatives, underscores the broader applicability of compounds in this class in electroorganic synthesis and environmental remediation. This research indicates the potential of 2-chloro-3-methylpyridine-5-boronic acid derivatives in wastewater treatment and the synthesis of nicotinic acid through partial oxidation processes (Iniesta, Michaud, Panizza, & Comninellis, 2001).

Bridging Ligand in Coordination Chemistry

In coordination chemistry, 2-chloro-3-methylpyridine-5-boronic acid and its derivatives serve as bridging ligands to construct heterodinuclear complexes, demonstrating the structural versatility and utility of boron-containing compounds in developing novel coordination complexes with unique properties (Braunschweig, Radacki, Scheschkewitz, & Whittell, 2005).

Safety And Hazards

2-Chloro-3-methylpyridine-5-boronic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures include wearing protective gloves, clothing, and eye/face protection. If inhaled or in contact with skin or eyes, it is advised to remove the victim to fresh air, wash with plenty of soap and water, and seek medical attention if symptoms persist .

properties

IUPAC Name

(6-chloro-5-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOOKOBRTKSRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590375
Record name (6-Chloro-5-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methylpyridine-5-boronic acid

CAS RN

1003043-40-0
Record name (6-Chloro-5-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-methylpyridine-5-boronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.